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Compound of Interest

Compound Name: (Rac)-Trandolaprilate-d5

Cat. No.: B15556458

An In-depth Technical Guide to (Rac)-Trandolaprilate-d5

This technical guide provides a comprehensive overview of the chemical structure, properties,
and mechanism of action of (Rac)-Trandolaprilate-d5. Given that (Rac)-Trandolaprilate-d5 is
the deuterated form of Trandolaprilat, this guide draws extensively from the literature on
Trandolapril and its active metabolite, Trandolaprilat. The information presented is intended for
researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

(Rac)-Trandolaprilate-d5 is a stable isotope-labeled version of Trandolaprilat, the active diacid
metabolite of the prodrug Trandolapril. Trandolapril is an angiotensin-converting enzyme (ACE)
inhibitor used in the management of hypertension.[1][2][3] The deuterium labeling in (Rac)-
Trandolaprilate-d5 makes it a valuable tool in pharmacokinetic studies and as an internal
standard in analytical assays.

Trandolapril is chemically described as (2S,3aR,7aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]
alanyl] hexahydro-2-indolinecarboxylic acid, 1-ethyl ester.[4] Upon oral administration,
Trandolapril undergoes de-esterification, primarily in the liver, to form the more potent ACE
inhibitor, Trandolaprilat.[1][2][3][4] Trandolaprilat is approximately eight times more active as an
ACE inhibitor than Trandolapril.[3][4][5]

Table 1: Physicochemical Properties of Trandolapril
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Property Value Reference
Molecular Formula C24H34N205 [4]
Molecular Weight 430.54 g/mol [4]
Melting Point 125°C [4]
Appearance White or almost white powder [4]
Soluble (>100 mg/mL) in
Solubility chloroform, dichloromethane, [4]
and methanol
Table 2: Chemical Identifiers for Trandolapril
Identifier Value Reference
(2S,3aR,7aS)-1-[(2S)-2-
[[(2S)-1-ethoxy-1-0x0-4-
phenylbutan-2-
IUPAC Name [6]

ylJamino]propanoyl]-2,3,3a,4,5,
6,7,7a-octahydroindole-2-

carboxylic acid

Canonical SMILES

CCOC(=0)C(CCC1=CC=CC=
C1)NC(C)C(=0)N2C3CCCCC
3CC2C(=0)0

[6]

InChl Key

VXFIYXUZANRPDJ-
WTNASJBWSA-N

[6]

Table 3: Pharmacokinetic Properties of Trandolapril and Trandolaprilat
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Parameter Trandolapril Trandolaprilat Reference
Absolute ~70% (from

R ~10% , [4]
Bioavailability Trandolapril)

Time to Peak Plasma

) ~1 hour 4 - 10 hours [4]

Concentration

Elimination Half-life ~6 hours 22.5 hours (effective) [4]
65 - 94%

Serum Protein Binding  ~80% (concentration- [1]
dependent)

~33% in urine, ~66%
Excretion in feces (as parent [41[5]

drug and metabolites)

Mechanism of Action

Trandolapril exerts its therapeutic effects via its active metabolite, Trandolaprilat, which is a
potent inhibitor of the angiotensin-converting enzyme (ACE).[4][5] ACE is a key component of
the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid
balance.[1][2][3]

The metabolic activation of Trandolapril is depicted in the following workflow:

Trandolapril De-esterification

(Prodrug)

Trandolaprilat
(Active Metabolite)

Liver
(Esterases)

Click to download full resolution via product page

Metabolic conversion of Trandolapril to Trandolaprilat.
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ACE catalyzes the conversion of the inactive decapeptide angiotensin | to the potent
vasoconstrictor angiotensin I1.[2][4] Angiotensin Il constricts blood vessels, leading to an
increase in blood pressure, and stimulates the adrenal cortex to secrete aldosterone, which
promotes sodium and water retention.[1][4]

By competitively inhibiting ACE, Trandolaprilat decreases the formation of angiotensin I,
leading to vasodilation and reduced aldosterone secretion.[4][6] This results in a decrease in
blood pressure and a reduction in sodium and water retention.[4] ACE is also identical to
kininase 11, an enzyme that degrades the vasodilator bradykinin.[2][4] Therefore, ACE inhibition
by Trandolaprilat may also lead to increased levels of bradykinin, further contributing to its
antihypertensive effect.[2][4]

The role of Trandolaprilat within the renin-angiotensin-aldosterone system is illustrated below:

Angiotensinogen Trandolaprilat

Angiotensin |

Angiotensin Il

Vasoconstriction Aldosterone Secretion

Click to download full resolution via product page

Mechanism of action of Trandolaprilat in the RAAS pathway.

Experimental Protocols
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The primary method for evaluating the activity of (Rac)-Trandolaprilate-d5 is through an in
vitro angiotensin-converting enzyme (ACE) inhibition assay. Several protocols exist, with a
common method involving the spectrophotometric measurement of a product formed by the
enzymatic reaction.

General ACE Inhibition Assay Protocol

This protocol is based on the method described by Cheung and Cushman (1971), which
utilizes the substrate hippuryl-histidyl-leucine (HHL).[7]

Materials:

e Angiotensin-Converting Enzyme (ACE) from rabbit lung

o Hippuryl-Histidyl-Leucine (HHL) as substrate

» (Rac)-Trandolaprilate-d5 or other test inhibitors

o Borate buffer or Tris-HCI buffer (pH 8.3)

e 1M HCI

o Ethyl acetate

e UV-Visible Spectrophotometer

Procedure:

o Preparation of Reagents:
o Prepare a stock solution of ACE in an appropriate buffer.
o Prepare a solution of HHL substrate in the same buffer.
o Prepare serial dilutions of the test inhibitor ((Rac)-Trandolaprilate-d5).

e Enzyme Reaction:
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o In a microcentrifuge tube, pre-incubate a small volume of the ACE solution with the test
inhibitor solution (or buffer for control) at 37°C for a specified time (e.g., 10 minutes).

o Initiate the reaction by adding the HHL substrate solution to the mixture.

o Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[8]

e Reaction Termination:
o Stop the enzymatic reaction by adding 1M HCI.[7]
e Extraction and Quantification:

o Extract the hippuric acid (HA) formed during the reaction into an organic solvent, typically
ethyl acetate.

o Evaporate the organic solvent and redissolve the HA in water or buffer.

o Measure the absorbance of the hippuric acid at 228 nm using a UV-Visible
spectrophotometer.[8]

e Calculation of Inhibition:

o The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control
- A_sample) / A_control] * 100 Where A_control is the absorbance of the control (no
inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

o The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can
be determined by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration.[9]

A generalized workflow for this experimental protocol is provided below:
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Experimental workflow for an in vitro ACE inhibition assay.

Conclusion
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(Rac)-Trandolaprilate-d5, as a deuterated analog of the active ACE inhibitor Trandolaprilat,
serves as an essential tool for advanced analytical and metabolic studies. Its chemical
properties and mechanism of action are fundamentally the same as the non-labeled
compound. Understanding the conversion of the prodrug Trandolapril to Trandolaprilat and its
subsequent inhibition of the angiotensin-converting enzyme within the renin-angiotensin-
aldosterone system is critical for its application in hypertension research and therapy. The
provided experimental protocols offer a standard methodology for assessing its inhibitory
activity, which is crucial for quality control and further investigation. This guide provides a
foundational understanding for researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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